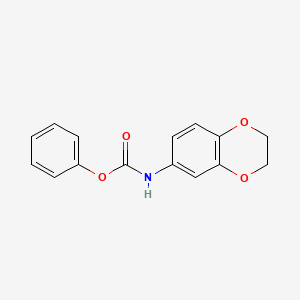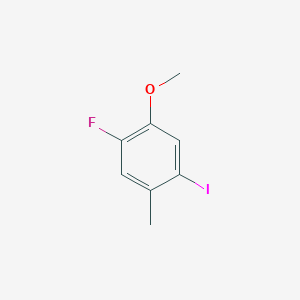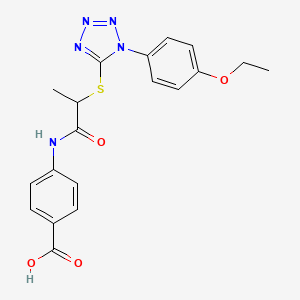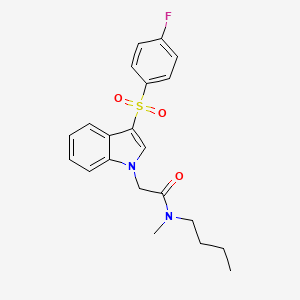
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly for its ability to inhibit biofilm formation in Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Physical and Chemical Properties Analysis
The compound is a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 . Its IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .Scientific Research Applications
Insecticidal Activity
A study by Sawada et al. (2003) explored the synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with a benzodioxine moiety, which demonstrated high insecticidal activities. These analogues showed superior activity to some commercial insecticides, highlighting the potential of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate structures in pest management applications Sawada et al., 2003.
Antibacterial and Enzyme Inhibition
Abbasi et al. (2017, 2020) conducted research on N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, which were found to possess potent antibacterial properties and moderate enzyme inhibitory activities. These studies suggest the potential use of these compounds as therapeutic agents in combating bacterial infections and possibly in treating diseases associated with enzyme dysregulation Abbasi et al., 2017; Abbasi et al., 2020.
Antimicrobial and Antifungal Agents
Further research by Abbasi et al. (2020) into 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides showcased their significant antimicrobial and antifungal potentials. These findings underscore the versatility of this compound derivatives as promising candidates for developing new antimicrobial and antifungal medications Abbasi et al., 2020.
Anti-Diabetic Agents
A study on the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides demonstrated their potential as anti-diabetic agents. The compounds exhibited weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting a potential role in managing type-2 diabetes Abbasi et al., 2023.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes . This inhibition could result from the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its usual reactions.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase , it could impact neurotransmission and inflammatory response pathways.
Pharmacokinetics
Similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular processes such as neurotransmission and inflammation.
Properties
IUPAC Name |
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHNGFKRJJEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2510449.png)

![2-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2510454.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2510455.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2510458.png)



![4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2510464.png)

![2-Chloro-N-[3-[1-(2,2-difluoropropanoyl)piperidin-4-yl]oxypropyl]acetamide](/img/structure/B2510466.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2510468.png)
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride](/img/structure/B2510469.png)
